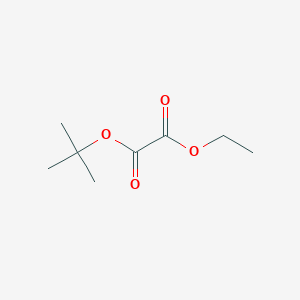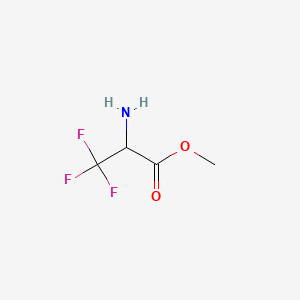
2-氨基-3,3,3-三氟丙酸甲酯
描述
Methyl 2-amino-3,3,3-trifluoropropanoate is an organic compound with the molecular formula C4H7F3NO2 It is a derivative of alanine, where the methyl group is substituted with a trifluoromethyl group
科学研究应用
Methyl 2-amino-3,3,3-trifluoropropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor or modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders or as a component of drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
作用机制
Target of Action
Methyl 2-amino-3,3,3-trifluoropropanoate primarily targets the central nervous system (CNS). As an alanine derivative, it interacts with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate. These neurotransmitters play crucial roles in regulating neuronal excitability and synaptic transmission .
Mode of Action
Methyl 2-amino-3,3,3-trifluoropropanoate modulates the activity of GABA and glutamate receptors. By binding to these receptors, it can enhance or inhibit their activity, leading to changes in neuronal firing rates. This modulation affects the overall excitatory and inhibitory balance within the CNS, which can influence various physiological and psychological processes .
Biochemical Pathways
The interaction of Methyl 2-amino-3,3,3-trifluoropropanoate with GABA and glutamate receptors impacts several biochemical pathways. For instance, it can alter the GABAergic pathway, which is involved in reducing neuronal excitability. Additionally, it affects the glutamatergic pathway, which is crucial for synaptic plasticity and cognitive functions. These changes can lead to downstream effects such as altered neurotransmitter release and receptor sensitivity .
Pharmacokinetics
The pharmacokinetics of Methyl 2-amino-3,3,3-trifluoropropanoate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed throughout the body, including the CNS. It undergoes metabolic transformation primarily in the liver, where it is converted into active or inactive metabolites. Finally, it is excreted through the kidneys. These ADME properties influence its bioavailability and duration of action .
Result of Action
The molecular and cellular effects of Methyl 2-amino-3,3,3-trifluoropropanoate include changes in neuronal excitability and synaptic transmission. By modulating GABA and glutamate receptors, it can lead to either an increase or decrease in neuronal firing rates. These effects can manifest as alterations in mood, cognition, and overall CNS function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of Methyl 2-amino-3,3,3-trifluoropropanoate. For example, changes in pH can affect its solubility and receptor binding affinity. Similarly, temperature variations can impact its metabolic rate and stability. The presence of other compounds can lead to competitive binding or synergistic effects, altering its overall pharmacological profile .
生化分析
Biochemical Properties
Methyl 2-amino-3,3,3-trifluoropropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to interact with amino acid derivatives, which are recognized for their ergogenic properties . These interactions can influence the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks. The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of Methyl 2-amino-3,3,3-trifluoropropanoate on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, amino acid derivatives like Methyl 2-amino-3,3,3-trifluoropropanoate have been shown to prevent exercise-induced muscle damage by modulating the expression of genes involved in muscle repair . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, Methyl 2-amino-3,3,3-trifluoropropanoate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with enzymes involved in amino acid metabolism can result in altered enzyme activity, thereby affecting metabolic flux . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-3,3,3-trifluoropropanoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as inert atmosphere and low temperatures . Prolonged exposure to environmental factors can lead to its degradation, potentially altering its biochemical properties and efficacy.
Dosage Effects in Animal Models
The effects of Methyl 2-amino-3,3,3-trifluoropropanoate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced muscle repair and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including respiratory irritation and skin corrosion . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
Methyl 2-amino-3,3,3-trifluoropropanoate is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors that facilitate the conversion of amino acids into energy and other metabolites . This interaction can influence metabolic flux, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Methyl 2-amino-3,3,3-trifluoropropanoate is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall biochemical impact.
Subcellular Localization
The subcellular localization of Methyl 2-amino-3,3,3-trifluoropropanoate is critical for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its function, depending on the cellular context and the presence of interacting biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3,3,3-trifluoropropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3,3,3-trifluoropyruvate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
Starting Material: Methyl 3,3,3-trifluoropyruvate
Reagent: Ammonia or an amine
Conditions: The reaction is carried out in a solvent such as methanol or ethanol at a temperature range of 0-25°C.
Product: Methyl 2-amino-3,3,3-trifluoropropanoate
Industrial Production Methods
In industrial settings, the production of methyl 2-amino-3,3,3-trifluoropropanoate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Methyl 2-amino-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield N-alkyl or N-acyl derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
相似化合物的比较
Similar Compounds
- Methyl 3-amino-2-(trifluoromethyl)propionate
- Methyl 3,3,3-trifluoropropionate
- 3,3,3-Trifluoroalanine
Uniqueness
Methyl 2-amino-3,3,3-trifluoropropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly alters its reactivity and interaction with biological molecules compared to non-fluorinated analogs. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
27240-44-4 |
|---|---|
分子式 |
C4H7ClF3NO2 |
分子量 |
193.55 g/mol |
IUPAC 名称 |
methyl (2R)-2-amino-3,3,3-trifluoropropanoate;hydrochloride |
InChI |
InChI=1S/C4H6F3NO2.ClH/c1-10-3(9)2(8)4(5,6)7;/h2H,8H2,1H3;1H/t2-;/m1./s1 |
InChI 键 |
HFMMPCAGCWNDCW-HSHFZTNMSA-N |
SMILES |
COC(=O)C(C(F)(F)F)N |
手性 SMILES |
COC(=O)[C@H](C(F)(F)F)N.Cl |
规范 SMILES |
COC(=O)C(C(F)(F)F)N.Cl |
Pictograms |
Irritant |
序列 |
X |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


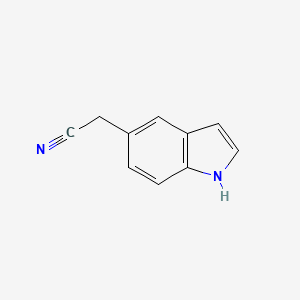
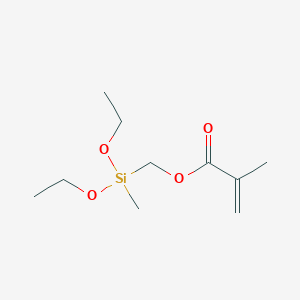
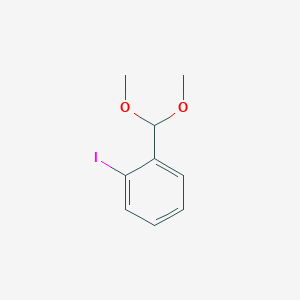
![Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1590812.png)

![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)

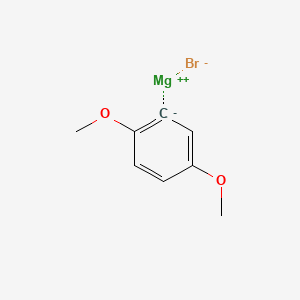
![4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1590820.png)
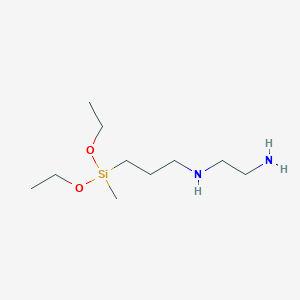
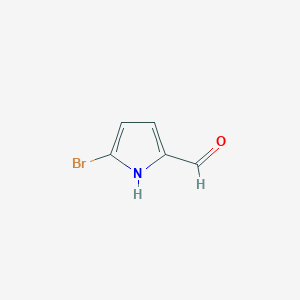
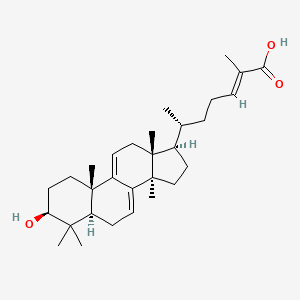
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1590826.png)
